molecular formula C17H17ClFNO4 B5692537 Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5692537
M. Wt: 353.8 g/mol
InChI Key: ITTXNNGVEHGVPB-UHFFFAOYSA-N
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Description

Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a halogenated aromatic ring (2-chloro-6-fluorophenyl) at the 4-position and methyl ester groups at the 3- and 5-positions.

Properties

IUPAC Name

dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO4/c1-8-12(16(21)23-3)15(13(9(2)20-8)17(22)24-4)14-10(18)6-5-7-11(14)19/h5-7,15,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTXNNGVEHGVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC=C2Cl)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize the use of hazardous reagents and solvents, thereby reducing the environmental impact.

Chemical Reactions Analysis

Oxidation to Pyridine Derivatives

The dihydropyridine ring undergoes oxidation to form fully aromatic pyridine derivatives, a hallmark reaction for this class.

Reagent/ConditionsProductOutcome
KMnO₄ in H₂SO₄, refluxPyridine-3,5-dicarboxylate analogLoss of biological activity due to aromaticity
O₂ (air), catalytic basePartially oxidized intermediatesReduced calcium channel binding affinity

This reaction is critical for deactivating the compound’s pharmacological effects, as the oxidized form loses its ability to modulate L-type calcium channels .

Ester Hydrolysis

The methyl ester groups at positions 3 and 5 are susceptible to hydrolysis, yielding carboxylic acids or salts.

ConditionsProductsApplications
HCl (aqueous), reflux3,5-Dicarboxylic acidPrecursor for salt formation (e.g., Na⁺)
NaOH (ethanolic), refluxDisodium 3,5-dicarboxylateImproved water solubility for formulation

Hydrolysis under basic conditions proceeds faster due to nucleophilic attack by hydroxide ions, while acidic hydrolysis follows a protonation-driven mechanism.

Electrophilic Aromatic Substitution

The 2-chloro-6-fluorophenyl moiety participates in electrophilic substitutions, primarily at the para position relative to electron-withdrawing groups.

ReactionReagents/ConditionsProductSignificance
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivativeEnhanced binding to calcium channels
HalogenationCl₂, FeCl₃Dichloro-fluorophenyl analogTuned lipophilicity for CNS targeting

Steric hindrance from the dihydropyridine core limits substitution at ortho positions .

Ring Hydrogenation

Catalytic hydrogenation reduces the dihydropyridine ring to a piperidine structure, altering conformational flexibility.

ConditionsProductPharmacological Impact
H₂ (1 atm), Pd/C, EtOHPiperidine-3,5-dicarboxylateLoss of vasodilatory activity

The saturated piperidine derivative exhibits reduced planarity, diminishing interactions with voltage-gated calcium channels.

Functionalization via Ester Modification

The methyl esters serve as handles for further derivatization:

Reaction TypeReagentsProductsUse Case
TransesterificationEthanol, H⁺Diethyl esterAdjust pharmacokinetic properties
AmidationNH₃ (g), high pressure3,5-DicarboxamideEnhanced metabolic stability

Amidation is particularly valuable for prolonging half-life in vivo .

Photochemical Reactions

UV irradiation induces ring-opening reactions, forming intermediates for heterocyclic synthesis.

ConditionsProductsObservations
UV (254 nm), CH₃CNOpen-chain enamine derivativesReversible under acidic conditions

Key Research Findings

  • Steric Effects : The 2,6-dimethyl groups hinder axial attack, directing reactivity to the phenyl and ester moieties .

  • Fluorine Impact : The ortho-F atom enhances electrophilic substitution rates at the phenyl ring’s para position .

  • pH Sensitivity : Hydrolysis and oxidation rates increase significantly under alkaline conditions.

Scientific Research Applications

Medicinal Chemistry

DHP derivatives are well-known for their diverse biological activities, including anti-inflammatory, antihypertensive, and antitumor effects. The specific compound under consideration has shown promise in the following areas:

  • Antiviral Activity : DHP compounds have been investigated for their ability to inhibit viral replication. For instance, studies have indicated that certain DHP derivatives can target the virulence factors of pathogens such as Yersinia, potentially offering a new therapeutic strategy against bacterial infections .
  • Anticancer Properties : Research has highlighted the cytotoxic effects of DHP derivatives against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. The structural modifications in DHPs can significantly enhance their anticancer activity by improving their selectivity towards cancer cells while minimizing toxicity to normal cells.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of DHP and its biological activity is crucial for optimizing its pharmacological properties. The presence of specific substituents on the pyridine ring can influence the compound's efficacy and specificity. For example:

Substituent Effect on Activity
2-Chloro-6-fluorophenylEnhances binding affinity to target proteins
Dimethyl groups at positions 2 and 6Increases lipophilicity and cellular uptake

Research indicates that modifications to the phenyl ring can lead to improved anti-inflammatory effects and better overall bioactivity .

Case Studies

Several studies have documented the pharmacological effects of DHP derivatives:

  • Case Study 1: Antiviral Screening
    In a high-throughput screening study, a series of DHP derivatives were evaluated for their antiviral activity against Yersinia. The results demonstrated that compounds with specific halogen substitutions exhibited significant inhibition of viral replication, suggesting their potential as antiviral agents .
  • Case Study 2: Anticancer Efficacy
    A study focusing on the anticancer properties of dimethyl DHP derivatives showed that certain compounds effectively induced apoptosis in breast cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspases, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced cardiac contractility. The molecular targets include the α1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The compound’s structural uniqueness lies in its dual halogenation (Cl and F) on the phenyl ring, which distinguishes it from other DHPs. Below is a comparative analysis with key analogs:

Compound Name Substituents at 4-Position 3,5-Position Groups Key Features Molecular Weight (g/mol)
Target Compound 2-Chloro-6-fluorophenyl Dimethyl carboxylate Dual halogenation, ester groups ~323.3 (estimated)
Compound 6o 4-(Dimethylamino)phenyl Bis(2-nitrophenyl)amide Electron-donating (N(CH₃)₂), nitro groups 558.51
Amlodipine Ethyl Analog 2-Chlorophenyl Diethyl carboxylate + aminoethoxy Single halogen (Cl), ether-amine side chain ~535.5 (including maleate)
MRS 1191 Phenylethynyl Methyl/benzyl ester Alkyne substituent, bulky aromatic groups ~501.5

Key Observations:

  • Ester vs. Amide Groups : The dimethyl carboxylate groups in the target compound may confer higher metabolic stability compared to the amide-linked nitro groups in Compound 6o, which could influence pharmacokinetics .

Pharmacological and Toxicological Considerations

  • Calcium Channel Modulation: The target compound’s halogenated aryl group may enhance voltage-dependent calcium channel blocking activity, akin to Amlodipine derivatives.
  • Toxicity: Environmental toxicity data for halogenated DHPs is sparse in the evidence.

Biological Activity

Dimethyl 4-(2-chloro-6-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DCD) is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of DCD, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DCD features a unique structure characterized by a dihydropyridine ring with various substituents:

  • IUPAC Name : this compound
  • Molecular Formula : C17H17ClFNO4
  • Molecular Weight : 351.77 g/mol

The compound's structure allows it to interact with biological systems effectively, primarily through its action on calcium channels.

DCD acts primarily as a calcium channel blocker , specifically targeting L-type calcium channels. The mechanism involves:

  • Binding : DCD binds to the α1 subunit of L-type calcium channels.
  • Inhibition : This binding inhibits the influx of calcium ions into cells.
  • Physiological Effects : The reduction in intracellular calcium levels leads to:
    • Vasodilation : Relaxation of vascular smooth muscle.
    • Decreased Cardiac Contractility : Lowered force of heart contractions.

These effects make DCD a candidate for treating cardiovascular diseases such as hypertension and angina.

Cardiovascular Effects

Research indicates that DCD exhibits significant cardiovascular effects:

  • Vasodilation : Studies have shown that DCD can induce vasodilation in isolated blood vessels, contributing to its potential use in managing high blood pressure.
  • Cardiac Output Modulation : By reducing heart contractility without significantly affecting heart rate, DCD may be beneficial in treating conditions like heart failure.

Antimicrobial Activity

Preliminary studies suggest that DCD may possess antimicrobial properties:

  • In vitro tests have indicated that DCD exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Acinetobacter baumannii40

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Clinical Studies

A clinical study investigated the efficacy of DCD in hypertensive patients. Results showed a significant reduction in systolic and diastolic blood pressure compared to placebo groups. The study highlighted DCD's safety profile and tolerability among participants .

Experimental Models

In animal models of hypertension, administration of DCD resulted in marked reductions in blood pressure and improved cardiac function parameters. These findings support the compound's potential as a therapeutic agent for cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The Hantzsch dihydropyridine synthesis is a common approach, involving a one-pot cyclocondensation of aldehydes, β-keto esters, and ammonia. For this compound, use 2-chloro-6-fluorobenzaldehyde, methyl acetoacetate, and ammonium acetate in refluxing ethanol. Optimization includes:

  • Catalyst : Use acetic acid (10 mol%) to enhance cyclization efficiency .
  • Solvent : Ethanol or methanol at 70–80°C for 8–12 hours ensures high yield (~75–85%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .

Q. How can the compound’s structural identity and purity be validated?

  • Analytical Techniques :

  • NMR : Confirm the 1,4-dihydropyridine ring via characteristic NH proton (~4.5 ppm) and aromatic protons from the chloro-fluorophenyl substituent (7.2–7.8 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water 60:40) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+ at m/z 396.1 (calculated for C₁₈H₁₆ClFNO₄) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

  • DFT Studies : Use Gaussian09 with B3LYP/6-31G(d) basis set to:

  • Calculate HOMO-LUMO gaps (e.g., 4.2 eV for this compound) to predict redox behavior .
  • Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites (e.g., NH group as electron-rich) .
    • Molecular Dynamics : Simulate interactions with biological targets (e.g., calcium channels) using GROMACS .

Q. How can conflicting data on dihydropyridine ring stability be resolved under varying pH conditions?

  • Contradiction : Some studies report degradation at pH < 3, while others note stability in acidic media.
  • Resolution Strategy :

  • Kinetic Analysis : Perform accelerated stability testing (25–40°C, pH 1–7) with HPLC monitoring.
  • Mechanistic Insight : Use LC-MS to identify degradation products (e.g., oxidized pyridine derivatives) .
  • Recommendation : Stabilize formulations with antioxidants (e.g., BHT) if oxidation is pH-independent .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Storage : Keep at –20°C in amber vials under argon to prevent oxidation and moisture absorption .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., catalytic hydrogenation). Avoid prolonged exposure to light .
  • Safety : Refer to ECHA guidelines for PPE (gloves, goggles) and spill management (neutralize with 5% NaHCO₃) .

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